N-Butyl-7-nitro-2,1,3-benzoxadiazol-4-amine N-Butyl-7-nitro-2,1,3-benzoxadiazol-4-amine
Brand Name: Vulcanchem
CAS No.: 62054-64-2
VCID: VC20542880
InChI: InChI=1S/C10H12N4O3/c1-2-3-6-11-7-4-5-8(14(15)16)10-9(7)12-17-13-10/h4-5,11H,2-3,6H2,1H3
SMILES:
Molecular Formula: C10H12N4O3
Molecular Weight: 236.23 g/mol

N-Butyl-7-nitro-2,1,3-benzoxadiazol-4-amine

CAS No.: 62054-64-2

Cat. No.: VC20542880

Molecular Formula: C10H12N4O3

Molecular Weight: 236.23 g/mol

* For research use only. Not for human or veterinary use.

N-Butyl-7-nitro-2,1,3-benzoxadiazol-4-amine - 62054-64-2

Specification

CAS No. 62054-64-2
Molecular Formula C10H12N4O3
Molecular Weight 236.23 g/mol
IUPAC Name N-butyl-4-nitro-2,1,3-benzoxadiazol-7-amine
Standard InChI InChI=1S/C10H12N4O3/c1-2-3-6-11-7-4-5-8(14(15)16)10-9(7)12-17-13-10/h4-5,11H,2-3,6H2,1H3
Standard InChI Key GZVHDJVGMNEUMH-UHFFFAOYSA-N
Canonical SMILES CCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Introduction

Chemical Structure and Basic Properties

Molecular Architecture

N-Butyl-7-nitro-2,1,3-benzoxadiazol-4-amine features a benzoxadiazole ring system fused with a benzene ring and a diazole moiety. The nitro group at the 7-position and the butyl amine at the 4-position introduce steric and electronic effects that influence reactivity and interactions (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₄O₃
Molecular Weight236.23 g/mol
CAS Number62054-64-2
IUPAC NameN-butyl-4-nitro-2,1,3-benzoxadiazol-7-amine
SMILESCCCCNC₁=CC=C(C₂=NON=C12)N+[O-]

The compound’s planar structure and electron-withdrawing nitro group enhance its suitability for applications requiring charge transfer or fluorescence.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-butyl-7-nitro-2,1,3-benzoxadiazol-4-amine involves a two-step process:

  • Nitration: Introduction of a nitro group at the 7-position of 2,1,3-benzoxadiazole using nitric acid or mixed acid systems.

  • Alkylation: Reaction of the intermediate with butylamine to substitute the 4-position amino group.

Table 2: Representative Reaction Conditions

StepReagentsTemperatureSolventYield (%)
NitrationHNO₃, H₂SO₄0–5°CH₂O65–75
AlkylationButylamine, K₂CO₃60–80°CDMF50–60

Optimization of solvent polarity and temperature is critical to minimizing byproducts such as di-nitrated derivatives.

Physicochemical Characteristics

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with the nitro group contributing to thermal sensitivity.

Spectroscopic Profiles

  • UV-Vis: Absorption maxima at 340 nm (π→π* transitions) and 450 nm (n→π* transitions).

  • Fluorescence: Weak emission at 520 nm, suggesting limited utility as a standalone fluorophore.

Biological Activity and Applications

Fluorescent Probing Applications

Benzoxadiazole derivatives are widely used as fluorescent tags in phospholipidosis assays. The Kyoto University study employed NBD-PC, a phosphatidylcholine analog, to visualize lysosomal lipid accumulation via fluorescence microscopy . This suggests that N-butyl-7-nitro-2,1,3-benzoxadiazol-4-amine could serve as a scaffold for developing new biochemical probes.

Comparison with Structural Analogs

Table 3: Analogous Benzoxadiazole Derivatives

Compound NameSubstituentKey Feature
N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amineMethyl groupEnhanced metabolic stability
N-(4-Fluorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amineFluorophenyl groupIncreased lipophilicity
NBDHEXHexanol thioetherGST inhibition, pro-apoptotic

The butyl group in N-butyl-7-nitro-2,1,3-benzoxadiazol-4-amine balances lipophilicity and steric bulk, potentially improving cell membrane permeability compared to shorter alkyl chains.

Future Research Directions

  • Biological Screening: Evaluate anticancer, antimicrobial, and enzyme-modulating activities.

  • Probe Development: Functionalize the amine group for conjugation with biomolecules.

  • Toxicology Studies: Assess phospholipidosis risk using assays similar to those in the Kyoto University study .

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